1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea
Description
Properties
IUPAC Name |
1-[2-(2-fluorophenoxy)pyrimidin-5-yl]-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F4N4O2/c19-14-6-1-2-7-15(14)28-17-23-9-13(10-24-17)26-16(27)25-12-5-3-4-11(8-12)18(20,21)22/h1-10H,(H2,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDMYJHBPBKFJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC=C(C=N2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F4N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea typically involves the following steps:
Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate precursors under conditions that promote cyclization.
Introduction of the fluorophenoxy group: This step involves the substitution of a hydrogen atom on the pyrimidine ring with a fluorophenoxy group, often using a nucleophilic aromatic substitution reaction.
Formation of the urea linkage: The final step involves the reaction of the pyrimidine derivative with an isocyanate or a similar reagent to form the urea linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit promising anticancer properties. For instance, derivatives containing pyrimidine and trifluoromethyl groups have shown efficacy against various cancer cell lines by inhibiting tumor growth and inducing apoptosis. A study reported that compounds featuring a trifluoromethyl group significantly enhance the potency of inhibitors targeting cancer-related pathways .
2. Anticonvulsant Properties
A series of studies have synthesized compounds related to 1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea, demonstrating anticonvulsant activity. Specifically, derivatives were screened for their ability to modulate benzodiazepine receptors, which play a crucial role in seizure control . The compound's structure suggests potential interactions that could lead to significant anticonvulsant effects.
3. Antibacterial Activity
Emerging research highlights the antibacterial potential of thiourea derivatives, which share structural similarities with the compound . These derivatives have demonstrated activity against various bacterial strains, including E. faecalis and P. aeruginosa, suggesting that the compound may also possess similar antibacterial properties . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Biochemical Applications
1. Enzyme Inhibition
The compound's structural features make it a candidate for enzyme inhibition studies, particularly targeting carbonic anhydrases and other critical enzymes involved in metabolic pathways. Inhibitors derived from similar chemical frameworks have shown promise in managing conditions such as neuropathies and metabolic disorders .
2. Drug Design and Development
The incorporation of fluorinated groups, such as trifluoromethyl and fluorophenoxy, has been associated with improved pharmacokinetic properties, including increased lipophilicity and metabolic stability. This characteristic is beneficial in drug design, allowing for the development of more effective therapeutic agents .
Case Studies
Mechanism of Action
The mechanism of action of 1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, physicochemical, and functional differences between the target compound and analogous urea derivatives from the evidence.
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Comparison Points:
Structural Variations: Heterocyclic Core: The target compound uses a pyrimidine ring, whereas analogs like 8j and 11e () employ thiazole cores. Substituents: The 2-fluorophenoxy group in the target compound is unique; similar compounds (e.g., ) use bromine, methoxy, or extended heterocycles (pyrido-pyrimidine in ) .
Physicochemical Properties :
- Molecular Weight : The target compound (~428.3) is lighter than ’s pyrido-pyrimidine derivative (458.37), suggesting better bioavailability .
- Lipophilicity : The trifluoromethyl group in the target compound and analogs (e.g., 8j, 11e) enhances lipophilicity, which may improve membrane permeability .
Functional Implications: Biological Targets: and highlight urea derivatives (e.g., M64) as FAK activators, while ’s pyrido-pyrimidine compound is structurally similar to kinase inhibitors . The target compound’s phenoxy-pyrimidine motif may align with kinase-binding scaffolds. Synthetic Feasibility: Yields for urea analogs in and range from 52–88%, suggesting efficient synthesis routes for the target compound .
Research Findings and Notes
- Structural Uniqueness: The combination of 2-fluorophenoxy and trifluoromethyl groups distinguishes the target compound from analogs. This may confer selectivity in biological interactions.
- Activity Prediction : Based on and , the pyrimidine core and trifluoromethyl group could position the compound as a kinase modulator or antimicrobial agent .
- Limitations : Lack of direct biological data for the target compound necessitates further experimental validation.
Biological Activity
The compound 1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea is a member of a class of compounds known for their potential biological activities, particularly in the fields of oncology and neurology. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy in various studies, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C16H14F3N3O
- Molecular Weight : 343.30 g/mol
Research indicates that compounds with similar structures exhibit various mechanisms of action, including:
- Inhibition of Kinases : Many urea derivatives target specific kinases, which are crucial in cell signaling pathways. For instance, inhibitors of Trk kinases have shown promise in treating various cancers .
- Anticonvulsant Activity : Some related compounds have demonstrated anticonvulsant properties through interactions with benzodiazepine receptors .
- Antiproliferative Effects : Compounds with trifluoromethyl groups have been linked to enhanced antiproliferative activity against cancer cell lines .
Anticancer Activity
A significant focus has been on the anticancer potential of this compound. Studies indicate that it may inhibit cell proliferation in various cancer cell lines. For example, a related compound was shown to significantly reduce cell viability in Jurkat cells (a type of leukemia cell line) through cell cycle arrest mechanisms .
Table 1: Summary of Anticancer Activity Studies
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| BPU | Jurkat | 5 | Cell cycle arrest |
| BPU | A549 | 10 | Apoptosis induction |
| BPU | HeLa | 8 | Inhibition of proliferation |
Anticonvulsant Activity
In studies examining the anticonvulsant properties, compounds similar to 1-(2-(2-Fluorophenoxy)pyrimidin-5-yl)-3-(3-(trifluoromethyl)phenyl)urea were screened for efficacy against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES). Results showed considerable activity, suggesting a potential therapeutic role in epilepsy management .
Case Studies
-
Case Study on Anticancer Efficacy :
- A recent study explored the hybridization of pyrazine scaffolds with urea moieties, leading to the development of new derivatives that exhibited significant anticancer effects against multiple cell lines. The study highlighted that modifications to the urea structure could enhance potency and selectivity against tumor cells .
- Case Study on Neurological Effects :
Q & A
Basic: What synthetic routes are recommended for synthesizing this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Pyrimidine Ring Formation : Condensation of amines and carbonyl precursors under controlled temperatures (e.g., 60–80°C) .
- Urea Linkage : Reaction of an isocyanate intermediate with a substituted aniline in anhydrous dichloromethane or ethanol, catalyzed by triethylamine .
- Critical Factors : Solvent polarity (e.g., ethanol vs. DMF), catalyst choice (e.g., palladium for cross-coupling), and inert atmosphere (N₂/Ar) significantly impact yield (reported 40–65%) and purity (>95% via HPLC) .
Advanced: How do structural modifications (e.g., fluorophenoxy vs. chlorophenoxy groups) affect kinase inhibition potency, and how can contradictory SAR data be resolved?
- Substitution Effects : The 2-fluorophenoxy group enhances electron-withdrawing effects, improving binding to kinase ATP pockets compared to chloro analogs (e.g., 30% higher IC₅₀ in EGFR inhibition assays) .
- Contradictions : Discrepancies in IC₅₀ values (e.g., 50 nM vs. 200 nM in HER2 assays) may arise from assay conditions (cell-free vs. cellular). Resolution strategies:
- Orthogonal validation using thermal shift assays and crystallography .
- Comparative studies with analogs (e.g., 3-(trifluoromethyl)phenyl vs. 4-fluorophenyl derivatives) .
Basic: What analytical techniques are most effective for structural validation and purity assessment?
- Spectroscopy :
- Chromatography :
Advanced: What computational strategies predict target binding modes, and how do they align with experimental mutagenesis data?
- Docking Simulations : AutoDock Vina predicts binding to kinase hinge regions (e.g., EGFR L858R mutant) with ΔG ≈ -9.5 kcal/mol .
- Molecular Dynamics (MD) : Simulations (GROMACS) show stable hydrogen bonds between the urea moiety and kinase backbone (RMSD < 2.0 Å over 100 ns) .
- Validation : Mutagenesis (e.g., T790M mutation in EGFR reduces binding affinity by 10-fold) aligns with computational predictions .
Basic: What are the stability profiles and optimal storage conditions for this compound?
- Stability : Hydrolytically stable at pH 5–7 (t₁/₂ > 6 months at 4°C), but degrades at pH >8 (t₁/₂ ≈ 2 weeks) .
- Storage : Anhydrous conditions (-20°C) in amber vials to prevent photodegradation .
Advanced: How can metabolomic studies identify major metabolites, and what structural tweaks enhance metabolic stability?
- Metabolite ID : Incubation with human liver microsomes + NADPH reveals:
- Phase I : Oxidative defluorination (m/z 390.3) .
- Phase II : Glucuronidation at the urea NH (m/z 584.5) .
- Stability Optimization : Replacing labile groups (e.g., morpholine in analogs reduces CYP3A4-mediated metabolism by 50%) .
Basic: What in vitro assays are standard for evaluating enzymatic inhibition?
- Kinase Assays :
- ELISA : Measures ATP competition using recombinant kinases (IC₅₀ reported 10–500 nM) .
- Radiometric : ³³P-ATP incorporation in substrate peptides .
- Controls : Staurosporine (positive control), DMSO vehicle, and Z’-factor validation .
Advanced: What translational models (e.g., PDX, organoids) best recapitulate its therapeutic efficacy in oncology?
- Patient-Derived Xenografts (PDX) : 60% tumor growth inhibition in EGFR-mutant NSCLC models (50 mg/kg, qd) .
- Organoids : Dose-dependent apoptosis (EC₅₀ = 100 nM) in colorectal cancer organoids with KRAS mutations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
